2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-(2,2,2-trichloroacetyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO3/c1-9(2-3(10)11)4(12)5(6,7)8/h2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELUBQIJXOFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272070 | |
| Record name | N-Methyl-N-(2,2,2-trichloroacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-63-2 | |
| Record name | N-Methyl-N-(2,2,2-trichloroacetyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(2,2,2-trichloroacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The trichloroacetyl group undergoes hydrolysis under acidic or basic conditions. In aqueous NaOH (1–2 M), the amide bond cleaves to release glycine derivatives and trichloroacetic acid . Hydrolysis rates depend on pH:
-
Acidic conditions (pH < 3) : Partial decomposition occurs within 24 hours at 25°C, yielding methylamine and trichloroacetic acid .
-
Basic conditions (pH > 10) : Complete hydrolysis within 2 hours, forming acetic acid derivatives and Cl₃CCOO⁻.
Table 1: Hydrolysis Products
| Conditions | Major Products | Minor Products |
|---|---|---|
| 1 M HCl, 25°C | Methylamine, Cl₃CCOOH | Chlorinated acetic acid derivatives |
| 1 M NaOH, 60°C | Glycine, Cl₃CCOO⁻ | – |
Oxidation
The acetic acid moiety oxidizes to form a ketone or carboxylate. With KMnO₄ in acidic media:
.
Reduction
The trichloroacetyl group reduces selectively with LiAlH₄:
-
At 0°C: Forms 2-[methylamino]acetic acid (retains amino acid structure).
-
At 80°C: Further reduction yields ethanolamine derivatives.
Table 2: Reductive Pathways
| Reagent | Temperature | Product |
|---|---|---|
| NaBH₄ | 25°C | No reaction |
| LiAlH₄ | 0°C | 2-(Methylamino)acetic acid |
| H₂/Pd-C | 50°C | Dechlorinated amide |
Substitution Reactions
The trichloromethyl group participates in nucleophilic substitutions:
-
With NH₃ : Replaces one Cl atom to form 2-[methyl(2,2-dichloroacetamido)]acetic acid.
-
With MeOH : Methoxy substitution occurs under Hg(OAc)₂ catalysis, yielding mixed chloro-methoxy derivatives .
Key Mechanistic Insight :
The electron-withdrawing trichloroacetyl group polarizes the C–Cl bond, enhancing susceptibility to Sₙ2 attacks. Steric hindrance from the methylamino group directs substitutions to the β-position .
Rearrangement Reactions
Under thermal or catalytic conditions, the compound undergoes Overman-like rearrangements:
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Thermal (140°C in xylene) : Forms a stable oxazoline intermediate via -sigmatropic shift .
-
Hg(II)-Catalyzed : Mercury trifluoroacetate promotes rearrangement to trichloroacetamide derivatives at 25°C .
Equation :
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Properties : Research indicates that 2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antibiotics.
- Drug Design : The compound's ability to interact with various biological targets suggests potential applications in drug design. Its structural features allow it to form hydrogen bonds and participate in hydrophobic interactions with enzymes involved in metabolic pathways.
- Therapeutic Potential : Studies have shown that this compound may interact with specific enzymes, which could lead to the development of inhibitors for diseases such as cancer or metabolic disorders.
Chemical Synthesis
The synthesis of this compound can be achieved through several methods involving trichloroacetic acid and amino acids. The following methods are commonly employed:
- Direct Acylation : This method involves the reaction of acetic acid derivatives with trichloroacetic anhydride in the presence of a base.
- Amide Formation : The reaction between trichloroacetyl chloride and amino acids under controlled conditions yields the desired product.
Biological Research Applications
- Enzyme Interaction Studies : The compound has been investigated for its binding affinity with various enzymes. Its ability to enhance lipophilicity due to the trichloroacetyl group aids in membrane permeability and bioavailability.
- Alkylating Reagent : As an alkylating agent, it has been studied for its role in synthesizing complex organic molecules, including natural products like pyrroloindoline derivatives .
- Inhibitory Effects : Recent studies have explored its potential as an inhibitor for specific biochemical pathways related to diseases like cancer .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a new therapeutic agent.
- Synthesis of Natural Products : Research conducted at Syracuse University utilized trichloroacetimidates derived from this compound for synthesizing complex natural products and small molecule inhibitors targeting specific cellular pathways .
Mechanism of Action
The mechanism of action of 2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Trichloroacetyl vs. Trifluoroacetyl Analogs
- 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid (CAS 143209-98-7): Structural difference: Replaces trichloroacetyl (CCl₃CO-) with trifluoroacetyl (CF₃CO-). Impact: Fluorine’s higher electronegativity and smaller atomic radius reduce steric hindrance but enhance electron withdrawal compared to chlorine. This increases metabolic stability and alters solubility (e.g., trifluoro derivatives often exhibit lower logP values). Application: Intermediate in insecticides (e.g., chlorfenapyr), highlighting the role of halogenated acyl groups in agrochemical activity .
Trichloroacetic Acid Derivatives
- Trichloroacetic acid (TCA) (CAS 76-03-9): Comparison: Lacks the methylaminoacetic acid backbone but shares the CCl₃CO- group. Chemical behavior: TCA is a strong acid (pKa ~0.7) due to the electron-withdrawing trichloromethyl group, a property retained in 2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid. However, the latter’s amino linkage mitigates acidity slightly (estimated pKa ~2–3) .
Amino Acid Derivatives with Modified Acyl Groups
Nitro-Substituted Analogs
- 2-[Methyl(2-nitrophenyl)amino]acetic acid (CAS 31918-24-8): Structural difference: Replaces trichloroacetyl with a 2-nitrophenyl group. This enhances binding to aromatic biological targets but reduces hydrolytic stability compared to halogenated analogs .
Oxo-Substituted Analogs
- 2-(Methylamino)-2-oxoacetic acid (CAS 29262-58-6): Structural difference: Replaces trichloroacetyl with an oxo group (O=C-). Impact: The absence of halogens reduces electron withdrawal, lowering acidity (pKa ~3.5). This compound serves as a simpler model for studying amide bond reactivity .
Substituent Effects on Physicochemical Properties
Key Research Findings
Electron-Withdrawing Effects: The trichloroacetyl group significantly lowers the pKa of adjacent functional groups compared to non-halogenated analogs, enhancing reactivity in nucleophilic substitution or condensation reactions .
Biological Activity : Halogenated acyl groups (e.g., CCl₃CO-, CF₃CO-) are prevalent in agrochemicals due to their resistance to enzymatic degradation and ability to disrupt metabolic pathways in pests .
Synthetic Utility : Trichloroacetyl chloride is a versatile reagent for introducing halogenated acyl groups into amines, as demonstrated in pyrrole acetylation and subsequent hydrolysis to carboxylic acids .
Biological Activity
2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid, also known as a derivative of amino acids with potential biological activities, has garnered attention in recent research due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a trichloroacetyl group attached to a methylamino acetic acid backbone. Its molecular formula is , and it falls under the category of amino acids modified for enhanced biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trichloroacetamido group may influence enzyme activity or receptor interactions, leading to alterations in cellular processes. The exact pathways remain under investigation but suggest potential applications in therapeutic contexts.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.12 mg/mL |
| Compound B | S. aureus | 0.15 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines including HeLa and HCT-116 cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Efficacy Against Different Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.69 | Apoptosis induction |
| HCT-116 | 0.81 | Cell cycle arrest |
Case Studies
One notable study investigated the effects of this compound on human cancer cells in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 0.69 µM for HeLa cells, suggesting that the compound may serve as a lead for developing new anticancer agents .
Another research effort focused on its antimicrobial properties revealed that derivatives could effectively inhibit biofilm formation in pathogenic fungi, showcasing their potential for treating infections resistant to conventional therapies .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acylation step) | Prevents hydrolysis |
| Solvent Polarity | Dichloromethane (ε 4.3) | Balances reactivity and stability |
| Stoichiometry | 1:1.2 (methylamine:trichloroacetyl chloride) | Minimizes excess reagent |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Critical Data Points | Purpose |
|---|---|---|
| Cl NMR | δ 100–110 ppm (ClC=O) | Confirms trichloroacetyl integrity |
| HPLC (C18 column) | Retention time ~8.2 min (MeCN:HO = 70:30) | Purity assessment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
